N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-19(7-6-15-4-2-1-3-5-15)21-12-16-10-18(13-20-11-16)17-8-9-23-14-17/h1-11,13-14H,12H2,(H,21,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCITVDJKNUFNB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-acetylpyridine and thiophene-2-carboxaldehyde, followed by further reactions to introduce the cinnamamide group . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators are its cinnamamide group and thiophene-pyridine core . Below is a comparative analysis with analogs from the evidence:
†Calculated for C${19}$H${16}$N$_{2}$OS (target).
Key Observations:
- Core Heterocycles : The target’s thiophene-pyridine system contrasts with thiazole-pyridine cores in compounds. Thiophene’s electron-rich aromaticity may enhance π-π stacking interactions compared to thiazole’s hydrogen-bonding capability .
- Bioactivity Implications : Pexidartinib () demonstrates that pyridine-based heterocycles with halogen substituents (e.g., Cl, CF$_3$) are effective in kinase inhibition, suggesting that the target’s thiophene and cinnamamide groups could be optimized for similar applications .
Physicochemical and Spectroscopic Properties
While the target’s experimental data (e.g., melting point, NMR) is unavailable, analogs in are described as white/yellow solids with melting points >150°C, suggesting the target may share similar thermal stability . Spectroscopic techniques like $^1$H NMR (e.g., aromatic proton signals at δ 7–9 ppm) and HRMS (to confirm molecular ion peaks) are critical for structural validation, as applied to related compounds .
Pharmacological Potential
Compounds with pyridine-thiazole scaffolds () show promise in antimicrobial and anticancer research, attributed to their ability to interact with cellular enzymes or DNA . The target’s cinnamamide moiety, common in natural products like cinnamon derivatives, may confer antioxidant or anti-inflammatory properties, differentiating it from halogenated analogs like pexidartinib .
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide is a complex organic compound notable for its unique structural features, which include a thiophene ring, a pyridine ring, and a cinnamamide moiety. This combination contributes to its significant biological activity, particularly in antifungal and insecticidal applications. This article will explore the biological activity of this compound, including detailed research findings, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2OS, with a molecular weight of approximately 320.4 g/mol. The structure is characterized by:
- Thiophene Ring : A five-membered ring containing four carbon atoms and one sulfur atom.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Cinnamamide Moiety : An amide derived from cinnamic acid.
This structural arrangement enhances the compound's stability and reactivity, influencing its solubility and interaction with biological targets.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity against various plant pathogens. Cinnamamide derivatives have been shown to possess fungicidal properties, making them potential candidates for agricultural applications. For instance, modifications in the pyridine ring can enhance these biological activities, suggesting that structural optimization may lead to more effective antifungal agents.
Insecticidal Activity
In addition to its antifungal properties, this compound has demonstrated moderate insecticidal activity. Studies have indicated that certain derivatives can effectively target insect pests, providing an environmentally friendly alternative to conventional pesticides.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets or pathways. Potential mechanisms may include:
- Ion Channel Modulation : Similar compounds have been noted for their ability to modulate ion channels.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
Comparative Analysis
To illustrate the unique biological activity of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cinnamic Acid Derivatives | Cinnamic acid backbone | Antimicrobial, anti-inflammatory |
| Thiophene-Pyridine Conjugates | Combination of thiophene and pyridine rings | Potential anticancer agents |
| Other Cinnamamides | Varying substituents on the amide group | Antifungal, insecticidal |
| This compound | Thiophene and pyridine rings with cinnamamide | Significant antifungal and insecticidal |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antifungal Efficacy Study : A study evaluated the efficacy of this compound against common fungal pathogens. Results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL.
- Insecticidal Activity Assessment : Research assessing the insecticidal properties revealed that this compound caused over 70% mortality in treated insect populations within 48 hours.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridine-thiophene hybrids typically involves coupling reactions, such as amide bond formation using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency . For example, the cinnamamide moiety can be introduced via a nucleophilic substitution or condensation reaction under nitrogen atmosphere at controlled temperatures (e.g., 0°C to 130°C) . Optimization includes monitoring reaction progress via TLC, using anhydrous solvents (e.g., DMF, acetonitrile), and purification via column chromatography with gradients of ethyl acetate/hexane . Yield improvements may require stoichiometric adjustments of reagents like phosphorus oxychloride in Vilsmeier-Haack reactions for pyridine core activation .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical for structural confirmation, particularly for distinguishing thiophene and pyridine proton environments . Purity validation via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile mobile phase) at 254 nm ensures >95% purity . For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities, while FT-IR confirms functional groups like amide C=O stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize the compound’s geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity . Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) identifies potential binding pockets, with scoring functions prioritizing poses based on hydrogen bonding (e.g., pyridine N interactions) and hydrophobic contacts (thiophene ring) . MD simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes, with RMSD/RMSF metrics validating conformational rigidity .
Q. What strategies resolve contradictions in biological assay data for this compound (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or cell-line variability. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) can clarify mechanisms . Replicate studies under standardized protocols (e.g., CLIA guidelines) and meta-analyses of dose-response curves (GraphPad Prism) are recommended. Adjust for confounding factors like solvent effects (DMSO tolerance <0.1%) or metabolic instability (use hepatic microsomes to assess CYP450-mediated degradation) .
Q. How can structure-activity relationship (SAR) studies improve the efficacy of derivatives?
- Methodological Answer : Systematic substitution at the pyridine (C-5), thiophene (C-3), or cinnamamide positions can elucidate SAR. For example:
- Pyridine modification : Introducing electron-withdrawing groups (e.g., -CF₃ at C-6) enhances metabolic stability .
- Cinnamamide tweaks : Replacing the α,β-unsaturated carbonyl with bioisosteres (e.g., sulfonamide) may reduce off-target reactivity .
- Thiophene substitution : Bromination at C-4 improves π-stacking in hydrophobic binding pockets .
Biological testing should include parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to prioritize derivatives .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH over 30 days) with HPLC monitoring detect degradation products . Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assays assess oral bioavailability potential. For photostability, expose samples to UV light (320–400 nm) and quantify degradation via LC-MS . Solubility can be enhanced using co-solvents (e.g., PEG-400) or nanoformulation (liposomes, PLGA nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
